N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a complex organic compound that falls under the category of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms. This compound is particularly noteworthy for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties.
The compound is classified as a thiazole derivative due to its structural features. It is synthesized through multi-step processes involving various chemical reactions that introduce functional groups essential for its biological activity. Its molecular formula is , with a molecular weight of approximately 462.5 g/mol.
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves several key steps:
The molecular structure of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide consists of a furan ring connected to a carboxamide group and a benzothiazole moiety substituted with a methanesulfonyl group. The structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, particularly its ability to interact with various enzymes.
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo several chemical reactions, including:
The mechanism of action for N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide primarily involves its interaction with acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to increased levels of acetylcholine, which can enhance neurotransmission and potentially exhibit neuroprotective effects against neurotoxicity induced by agents like hydrogen peroxide .
Additionally, this compound has shown low toxicity in cellular models while effectively preventing cell viability loss induced by oxidative stress.
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications in scientific research.
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has potential applications in several areas:
The benzothiazole scaffold—a fused heterocyclic system comprising benzene and thiazole rings—is a privileged structure in medicinal chemistry due to its versatile pharmacological profile and capacity for targeted molecular modifications. This scaffold’s planar, electron-rich architecture facilitates π-π stacking interactions with biological targets, while the thiazole nitrogen and sulfur atoms enhance binding affinity through hydrogen bonding and van der Waals contacts [7]. Benzothiazole derivatives exhibit remarkable structural diversity, enabling optimization for blood-brain barrier permeability, metabolic stability, and target specificity. Their significance is underscored by clinical applications: Riluzole (amyotrophic lateral sclerosis) leverages the benzothiazole core for neuroprotection, while imaging agent PIB utilizes it for amyloid-β plaque binding in Alzheimer’s disease [3] [7].
Recent synthetic advances have expanded the benzothiazole chemical space, allowing strategic substitutions at the C2, C6, and N1 positions. These modifications yield derivatives with tailored properties, such as enhanced electrophilicity for covalent inhibition or improved solubility for systemic bioavailability [7]. The scaffold’s adaptability is evident in its therapeutic reach, spanning oncology, neurology, and infectious diseases. For instance, sabeluzole (an NMDA receptor antagonist) demonstrates benzothiazole’s applicability in neurodegenerative disorders, underscoring its role in central nervous system (CNS) drug development [4] [7].
Table 1: Clinically Relevant Benzothiazole-Based Drugs
Compound | Therapeutic Area | Biological Target | Key Structural Features |
---|---|---|---|
Riluzole | Amyotrophic Lateral Sclerosis | Glutamate neurotransmission | 6-Trifluoromethoxy, 2-aminothiazole |
PIB (Pittsburgh Compound B) | Alzheimer’s diagnostics | Amyloid-β plaques | 11C-labeled C2-carboxamide derivative |
Sabeluzole | Neurodegeneration (experimental) | NMDA receptor | C2-benzylpiperidine substitution |
The methanesulfonyl (–SO₂CH₃) group at the C6 position of benzothiazole derivatives is a critical modulator of bioactivity. This strongly electron-withdrawing substituent enhances electrophilicity, promoting hydrogen bonding and dipole-dipole interactions with target proteins. In MTP (microsomal triglyceride transfer protein) inhibitors, the methanesulfonyl group improves enterocyte-specific activity by reducing systemic absorption, thereby minimizing liver toxicity while maintaining local efficacy [3]. Additionally, this group influences physicochemical properties: it increases polar surface area (PSA) by ~25 Ų, which can limit CNS penetration but enhances peripheral target engagement [2] [5].
The furan-2-carboxamide moiety at C2 contributes essential pharmacophoric elements for target binding. The furan ring’s oxygen atom acts as a hydrogen bond acceptor, while its aromaticity enables π-stacking with hydrophobic enzyme pockets. In Alzheimer’s therapeutics, this group enhances Aβ-aggregation inhibition and cholinesterase binding affinity [4] [6]. Hybrid derivatives like N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides exploit the furan-carboxamide’s flexibility to bridge multiple binding sites within AChE, achieving IC₅₀ values as low as 2.31 μM [4].
Synergistically, these substituents optimize drug-receptor kinetics:
Table 2: Impact of Substituents on Key Pharmacological Parameters
Substituent Combination | logP | Polar Surface Area (Ų) | AChE IC₅₀ (μM) | Aβ Aggregation Inhibition (%) |
---|---|---|---|---|
6-SO₂CH₃ + 2-Furan-carboxamide | 2.44 | 70.9 | 2.31* | 53.3* |
6-SO₂CH₃ + 2-Phenoxybenzamide | 4.04 | 69.7 | >10 | <30 |
Unsubstituted benzothiazole | 2.80 | 45.2 | >50 | <10 |
*Data for compound 12 from benzothiazole-piperazine hybrids [4] [5] [9].
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (Molecular Formula: C₁₃H₁₀N₂O₄S₂; MW: 322.36 g/mol) exemplifies a rationally optimized benzothiazole lead with dual therapeutic applications. Its structure integrates the bioactive methanesulfonyl and furan-carboxamide groups into a minimal scaffold, achieving a balance between target potency and physicochemical suitability for drug development [2] [5].
Metabolic Disease Applications
As a structural analog of enterocyte-specific MTP inhibitors, this compound reduces postprandial chylomicron production without systemic exposure. Its –SO₂CH₃ group enhances local retention in intestinal enterocytes, while the furan-carboxamide moiety disrupts MTP-mediated lipid transfer. In diet-induced obesity models, closely related analogs decreased body weight by 15–20% and improved insulin sensitivity after 28 days of oral administration [3].
Neurotherapeutic Applications
The compound’ derivatives exhibit multitarget functionality in neurodegenerative diseases. Hybridization with piperazine linkers yields molecules like 1-(Furan-2-carbonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (Y031-4433), which demonstrate:
Table 3: Structural Analogs and Their Therapeutic Profiles
Compound ID/Name | Molecular Formula | Therapeutic Target | Key Activity |
---|---|---|---|
Y203-9837* | C₁₄H₁₂N₂O₄S₂ | MTP / AChE | AChE IC₅₀ = 4.2 μM; MTP IC₅₀ = 8 nM |
Y205-3311 | C₁₅H₁₄N₂O₄S₂ | Aβ aggregation | 60% inhibition at 10 μM |
Y031-4433 | C₁₉H₁₉N₃O₅S₂ | Multitarget (AChE, Aβ, MAO-B) | MAO-B IC₅₀ = 0.8 μM; Aβ inhibition 53% |
*N-[6-(methanesulfonyl)-1,3-benzothiazol-2-yl]-5-methylfuran-2-carboxamide [5] [6] [9].
The lead compound’s synthetic accessibility further supports its development. It is typically synthesized via:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9